4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid
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Overview
Description
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the amino group at the 2-position is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid typically involves the following steps:
Bromination: The starting material, 2-aminobenzoic acid, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Protection of the Amino Group: The amino group is then protected by reacting the brominated product with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the tert-butoxycarbonyl (Boc) protecting group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., potassium carbonate).
Deprotection Reactions: Trifluoroacetic acid, dichloromethane.
Coupling Reactions: Palladium catalysts, boronic acids or esters, bases (e.g., potassium phosphate), and solvents (e.g., ethanol, water).
Major Products Formed
Substitution Reactions: Various substituted benzoic acid derivatives.
Deprotection Reactions: 4-Bromo-2-aminobenzoic acid.
Coupling Reactions: Biaryl compounds or other coupled products.
Scientific Research Applications
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The bromine atom and Boc-protected amino group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-aminobenzoic acid: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
4-Chloro-2-{[(tert-butoxy)carbonyl]amino}benzoic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
4-Bromo-2-{[(methoxy)carbonyl]amino}benzoic acid: Contains a methoxycarbonyl protecting group instead of Boc, influencing its chemical properties and deprotection conditions.
Uniqueness
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid is unique due to the presence of both the bromine atom and the Boc protecting group. This combination allows for selective reactions and protection strategies in organic synthesis, making it a valuable intermediate in the preparation of various complex molecules.
Properties
IUPAC Name |
4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGVXTYYRWMJCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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